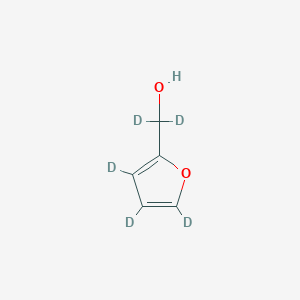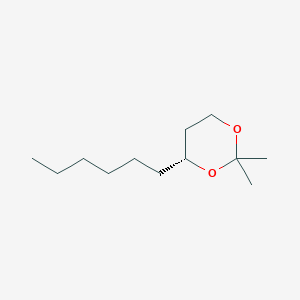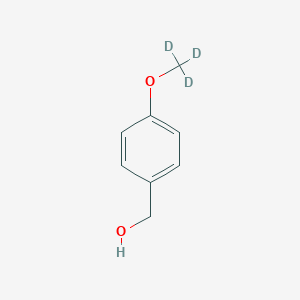
SR 101-X, SE Mixed Isomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR 101-X, SE Mixed Isomers: is a red-fluorescent probe commonly used in biological and chemical research. It is known for its ability to label proteins and peptides, making it a valuable tool in various scientific applications. The compound is also referred to as Texas Red™ Sulfonyl Chloride, mixed isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of SR 101-X, SE Mixed Isomers involves the synthesis of sulforhodamine 101 acid chloride, which is then converted into its succinimidyl ester form. The reaction typically involves the use of chlorosulfonyl and sulfophenyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: SR 101-X, SE Mixed Isomers undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amines to form stable amide bonds.
Oxidation and Reduction Reactions: These reactions can modify the fluorescent properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and solvents like chloroform.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents are used.
Major Products Formed: The major products formed from these reactions include labeled proteins and peptides, which are used in various research applications .
Scientific Research Applications
SR 101-X, SE Mixed Isomers has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell labeling and imaging studies.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of fluorescent dyes and markers.
Mechanism of Action
The mechanism of action of SR 101-X, SE Mixed Isomers involves its ability to form stable covalent bonds with amines in proteins and peptides. This labeling process allows for the visualization and tracking of these biomolecules in various research applications. The compound targets specific molecular pathways, enhancing its utility in scientific studies .
Comparison with Similar Compounds
Alexa Fluor 594: Another red-fluorescent dye with similar applications.
BODIPY FL: A green-fluorescent dye used in similar research applications.
Tetramethylrhodamine (TMR): A fluorescent dye with comparable properties.
Uniqueness: SR 101-X, SE Mixed Isomers is unique due to its high stability and strong fluorescent properties, making it a preferred choice for long-term studies and applications requiring high sensitivity .
Properties
CAS No. |
216972-99-5 |
|---|---|
Molecular Formula |
C41H44N4O10S2 |
Molecular Weight |
816.94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






